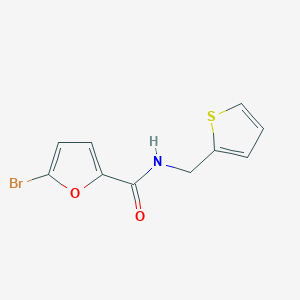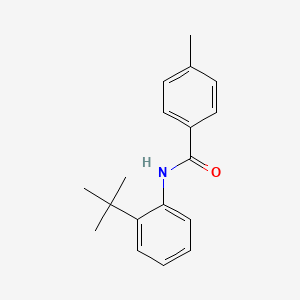
N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DIFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DIFA is a member of the isoindolinone family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in gene expression. Inhibition of HDAC activity results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the aggregation of amyloid beta peptide by binding to it and preventing its aggregation.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is well-tolerated in animal models. Studies have shown that this compound does not affect body weight, food intake, or organ weight. In addition, this compound has been shown to cross the blood-brain barrier, indicating its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for lab experiments, including its low toxicity, high solubility, and ability to cross the blood-brain barrier. However, this compound has some limitations, including its low stability in aqueous solutions and its limited availability.
Future Directions
The potential applications of N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide are vast, and future research can explore its use in various fields. Some possible future directions include:
1. Developing more efficient synthesis methods to increase the yield of this compound.
2. Studying the use of this compound in combination with other drugs for the treatment of cancer and Alzheimer's disease.
3. Investigating the use of this compound as a potential treatment for other neurological disorders.
4. Studying the effects of this compound on gene expression and epigenetic modifications.
5. Developing this compound derivatives with improved stability and potency.
Conclusion
This compound is a chemical compound that has shown potential applications in various fields, including cancer treatment, Alzheimer's disease, and antibacterial and antifungal agents. Its mechanism of action involves the inhibition of HDAC activity and the aggregation of amyloid beta peptide. This compound has low toxicity and is well-tolerated in animal models. However, it has some limitations, including its low stability in aqueous solutions and limited availability. Future research can explore the potential applications of this compound in various fields and develop more efficient synthesis methods and derivatives with improved stability and potency.
Synthesis Methods
N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been synthesized using different methods, including the reaction of 2,4-difluoroaniline with phthalic anhydride, followed by the reaction with acetic anhydride. Another method involves the reaction of 2,4-difluoroaniline with phthalic acid, followed by the reaction with acetic anhydride. The yield of this compound using these methods ranges from 30% to 80%.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential application as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound inhibits the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In addition, this compound has been studied for its potential use as an antibacterial and antifungal agent.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c17-9-5-6-13(12(18)7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIBJDZXNXYOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)





![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)
![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)